This compound is classified as an amino acid derivative and is part of a broader category of bioactive compounds. It is primarily utilized in medicinal chemistry and may have implications in drug development due to its structural similarities to known pharmacophores. The compound is cataloged under the CAS number 1354009-74-7, which facilitates its identification in chemical databases and regulatory frameworks .
The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide typically involves multi-step organic reactions that may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific reaction parameters are often optimized based on preliminary studies .
The molecular structure of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide can be analyzed using various techniques:
The compound's structure features a butyramide backbone with a dichlorobenzyl substituent that significantly influences its biological properties due to steric and electronic effects .
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide participates in various chemical reactions typical for amides and amino compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or tailor it for specific applications .
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide has potential applications in several scientific fields:
Research into its specific applications is ongoing, highlighting its relevance in contemporary medicinal chemistry .
The construction of the chiral (S)-2-amino-3-methylbutanamide core in target molecules like (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide represents a significant synthetic challenge, demanding precise stereochemical control. Research has identified several viable stereoselective routes, each with distinct advantages and limitations.
Microbial Catalysis: A prominent approach leverages enantioselective microbial enzymes for chiral center installation. Nitrile hydratase enzymes from specific bacterial strains, such as Rhodococcus erythropolis or Nocardia globerula, demonstrate high efficiency in the stereoselective hydrolysis of prochiral nitrile precursors like 2-amino-2,3-dimethylbutanenitrile. This biocatalytic transformation provides access to enantiomerically enriched (S)-2-amino-2,3-dimethylbutanamide derivatives under mild aqueous conditions, typically at ambient temperature and near-neutral pH. The process benefits from high atom economy and reduced environmental impact compared to traditional chemical resolutions, avoiding heavy metal catalysts and harsh reaction conditions [2].
Chiral Auxiliary and Pool Strategies: Alternative routes employ chiral auxiliaries (e.g., Evans oxazolidinones, Ellman sulfinimides) or derivatives from the chiral pool (e.g., L-valine). In these strategies, the existing chirality of the auxiliary or natural amino acid dictates the stereochemical outcome during the key amide bond formation or subsequent alkylation steps. For instance, N-protected L-valine derivatives can be selectively N-methylated and then coupled with amines like 2,5-dichlorobenzylamine. While reliable for achieving high enantiomeric excess (ee > 98%), these routes often involve multiple protection/deprotection steps and generate stoichiometric amounts of auxiliary-derived waste, impacting overall yield and process efficiency [4] [6].
Table 1: Comparison of Stereoselective Synthetic Approaches for Chiral Amide Derivatives
Method | Key Feature | Typical ee (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Microbial Catalysis | Enzymatic hydrolysis of prochiral nitrile | 90 - >99 | Mild conditions, high atom economy, green chemistry | Requires specific enzyme screening/optimization, substrate specificity limitations |
Chiral Auxiliary | Diastereoselective reaction controlled by auxiliary | >98 | High predictability and stereocontrol | Multiple synthetic steps, stoichiometric waste, higher cost |
Chiral Pool (L-Valine) | Derivatization of natural chiral amino acid | >99 | Readily available starting material, high ee | Requires functional group interconversions, potential racemization risks |
Asymmetric Hydrogenation: Although less explored for this specific amide type, highly enantioselective hydrogenation of dehydroamino acid derivatives (e.g., enamides like (Z)-2-acetamido-3-methylbut-2-enoate) using chiral Rh or Ru catalysts (e.g., DuPhos, BINAP complexes) represents another powerful route to protected (S)-2-amino-3-methylbutanoate intermediates. These intermediates can be converted to the corresponding amides via activation and coupling. This method offers very high enantioselectivity but requires specialized catalysts and handling of air-sensitive organometallic complexes [6].
The nature and position of substituents on the benzyl ring attached to the amide nitrogen significantly influence both the synthetic accessibility and the physicochemical properties of the final target molecule. Optimization of the 2,5-dichloro substitution pattern involves careful consideration of electronic and steric factors during the coupling step.
Nucleophilic Displacement: The most common route to introduce the 2,5-dichlorobenzyl moiety relies on the nucleophilic attack of 2,5-dichlorobenzyl halide (typically bromide or chloride) on a pre-formed, activated derivative of the chiral amino acid. This requires the carboxylic acid group of the (S)-2-amino-3-methylbutanoic acid derivative to be activated (e.g., as an acid chloride, mixed anhydride, or via coupling reagents like HATU/DIC) and necessitates protection of the alpha-amino group to prevent quaternization. Common protecting groups (PG) include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethoxycarbonyl (Fmoc). The reaction proceeds via an SN2 mechanism:(S)-PG-NH-CH(CH(CH₃)₂)-CO-X + Cl₂C₆H₃CH₂Br → (S)-PG-NH-CH(CH(CH₃)₂)-CO-NH-CH₂-C₆H₃Cl₂ + HX
The electron-withdrawing nature of the ortho- and para-chloro groups (relative to the benzylic position) moderately enhances the electrophilicity of the benzyl halide compared to unsubstituted benzyl bromide, facilitating the displacement reaction. However, the ortho-chloro substituent introduces significant steric hindrance around the reaction site. This can lead to reduced reaction rates and potential side reactions, such as elimination, requiring careful optimization of reaction conditions (e.g., solvent polarity, base, temperature). Polar aprotic solvents like DMF or acetonitrile and mild bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are typically employed [4] [9] [10].
Reductive Amination: An alternative strategy involves reductive amination between 2,5-dichlorobenzaldehyde and the pre-formed N-methyl amide, (S)-H₂N-CH(CH(CH₃)₂)-CO-N(CH₃)H
. This method directly installs the N-methyl group and the benzyl substituent in one step but requires the challenging synthesis of the unsymmetrical secondary amine precursor. The reaction typically employs a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloroethane (DCE) or methanol, often with catalytic acid:(S)-H₂N-CH(CH(CH₃)₂)-CO-N(CH₃)H + O=CH-C₆H₃Cl₂ → [Imine Intermediate] → NaBH(OAc)₃ → (S)-Target Amide
The steric bulk of the ortho-chloro group can hinder imine formation and subsequent reduction compared to less substituted benzaldehydes. Furthermore, controlling chemoselectivity (reduction of the imine versus the aldehyde or the amide carbonyl) and ensuring complete stereochemical retention at the chiral center are critical considerations [4] [10].
Table 2: Impact of Benzyl Substitution Pattern on Coupling Reaction Efficiency
Benzyl Halide | Relative Electrophilicity | Steric Hindrance | Relative Coupling Rate | Common Side Products |
---|---|---|---|---|
C₆H₅CH₂Br (Unsub.) | Baseline | Low | Baseline | Dialkylation, elimination products |
4-Cl-C₆H₄CH₂Br | Increased | Low | Faster than baseline | Dialkylation |
2-Cl-C₆H₄CH₂Br | Increased | High | Slower than baseline | Elimination, dehydrohalogenation |
2,5-Cl₂C₆H₃CH₂Br | Increased | Very High | Slowest | Significant elimination, low yield if conditions not optimized |
Electronic Effects on Physicochemical Properties: The 2,5-dichloro substitution pattern significantly impacts the molecule's lipophilicity and potential for hydrophobic interactions. Chlorine atoms increase logP compared to an unsubstituted benzyl group. The para-chloro group primarily contributes to increased lipophilicity, while the ortho-chloro group induces a twist in the benzyl ring relative to the amide plane due to steric clash, potentially influencing conformational preferences and binding interactions in biological targets. This twist can be observed in techniques like NMR (restricted rotation) and X-ray crystallography [4] [9].
Selective N-methylation of the amide nitrogen within the target molecule (S)-H₂N-CH(CH(CH₃)₂)-CO-NH-CH₂-C₆H₃Cl₂
is synthetically challenging due to the competitive reactivity of the primary aliphatic alpha-amino group. Achieving high selectivity for the amide nitrogen over the amino group necessitates a sophisticated protecting group strategy.
Stepwise Protection/Methylation/Deprotection: This is the most robust and widely applied strategy:1. Amino Group Protection: The alpha-amino group of the chiral building block, (S)-H₂N-CH(CH(CH₃)₂)-COOH
, is first protected. The choice of PG is critical:* Boc (t-Butoxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions or in dioxane/water with base. It is stable to basic conditions and moderately stable to nucleophiles, but readily removed by strong acids (e.g., TFA, HCl/dioxane). It is compatible with the subsequent alkylation step to form the benzylamide but is incompatible with the harsh alkylating conditions (strong base, alkyl halides) needed for direct N-methylation of the amide nitrogen.* Cbz (Benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl). Removed by catalytic hydrogenation (H₂/Pd-C). While stable to nucleophiles, catalytic hydrogenation is incompatible with the aryl-chlorine bonds present in the 2,5-dichlorobenzyl group, leading to potential dehalogenation.* Fmoc (9-Fluorenylmethoxycarbonyl): Installed using Fmoc-OSu. Removed by bases like piperidine. Its base sensitivity makes it incompatible with the strong bases often required for N-methylation.Conclusion: Boc is generally the preferred PG for this sequence due to its orthogonal stability to catalytic hydrogenation and compatibility with the benzyl halide coupling conditions [2] [5].2. Amide Formation & N-Methylation: The protected acid (S)-Boc-NH-CH(CH(CH₃)₂)-COOH
is coupled with 2,5-dichlorobenzylamine using standard peptide coupling reagents (e.g., EDC/HOBt, DIC, HATU) to form the secondary amide (S)-Boc-NH-CH(CH(CH₃)₂)-CO-NH-CH₂-C₆H₃Cl₂
. This secondary amide is then selectively N-methylated. Key methods include:* Alkylation with CH₃I/Base: Employing a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous THF or DMF to deprotonate the amide nitrogen, followed by addition of methyl iodide. This requires careful control to avoid over-alkylation or epimerization.* Eschweiler-Clarke Modification: Treatment with formaldehyde and formic acid. While effective for some amines, this method is less reliable for clean mono-N-methylation of secondary amides and can lead to formylation or over-reduction side products.* Reductive Amination (Precursor Approach): As mentioned in section 1.2, coupling (S)-Boc-NH-CH(CH(CH₃)₂)-COOH
with methylamine first yields (S)-Boc-NH-CH(CH(CH₃)₂)-CO-NHCH₃
. This N-methyl amide can then be coupled with 2,5-dichlorobenzyl halide (after Boc removal and amine activation/protection management). This route avoids direct N-methylation of a sterically hindered secondary amide [4].3. Deprotection: Finally, the Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/ether, yielding the target primary amine (S)-H₂N-CH(CH(CH(CH₃)₂)-CO-N(CH₃)-CH₂-C₆H₃Cl₂
.
Orthogonal Protection Strategies: For complex analogs requiring further functionalization, orthogonal protection schemes are employed. For example, using Fmoc for the alpha-amino group allows its removal under basic conditions (piperidine/DMF) after the N-methyl benzylamide is formed and Boc-protected. This requires compatibility checks but enables sequential modification [5].
Enzymatic Approaches: Enzymes like lipases or proteases have been explored for regioselective N-methylation under mild conditions. While promising for green chemistry, achieving high selectivity and yield on sterically demanding substrates like the target benzylamide remains a significant challenge compared to the well-established chemical protection strategies [2].
Table 3: Protecting Group Strategies for Selective N-Methylation
Protecting Group (PG) | Installation Reagent | Cleavage Conditions | Compatibility with Benzyl Halide Coupling | Compatibility with N-Methylation Conditions | Suitability for Target Synthesis |
---|---|---|---|---|---|
Boc | Boc₂O, base | Strong Acid (TFA, HCl/dioxane) | Excellent | Good (stable to base/alkylation) | Preferred - Orthogonal stability |
Cbz | Cbz-Cl, base | H₂, Pd/C | Good | Good | Poor (Pd/C causes dehalogenation) |
Fmoc | Fmoc-OSu, base | Base (Piperidine) | Good | Poor (Base-labile) | Challenging |
Trityl (Trt) | Trt-Cl, base | Weak Acid (TFA <1%, AcOH) | Good | Good | Moderate (Acid sensitivity) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0